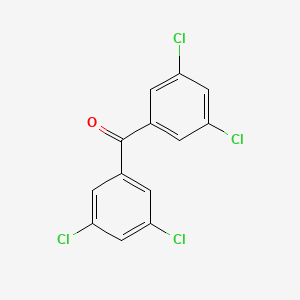

3,3',5,5'-Tetrachlorobenzophenone

Description

Chlorinated benzophenones are typically utilized as intermediates in organic synthesis, stabilizers, or precursors for agrochemicals, though specific applications for this compound require further investigation.

Properties

IUPAC Name |

bis(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKMRWJOLKIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384440 | |

| Record name | bis(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92758-86-6 | |

| Record name | bis(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3’,5,5’-Tetrachlorobenzophenone typically involves the chlorination of benzophenone derivatives. One common method includes the electrophilic halogenation of benzophenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 3,3’,5,5’-Tetrachlorobenzophenone can be scaled up using similar chlorination techniques. The process involves the use of large reactors where benzophenone is treated with chlorine gas in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3’,5,5’-Tetrachlorobenzophenone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form corresponding chlorinated benzophenone derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The chlorine atoms in 3,3’,5,5’-Tetrachlorobenzophenone can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of chlorinated benzoic acids.

Reduction: Formation of partially or fully dechlorinated benzophenone derivatives.

Substitution: Formation of methoxy-substituted benzophenone derivatives.

Scientific Research Applications

Environmental Science

The compound is utilized in studies assessing the environmental impact of chlorinated compounds. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic organisms.

- Case Study: A study conducted on the degradation of 3,3',5,5'-Tetrachlorobenzophenone in aquatic systems demonstrated that it undergoes photodegradation when exposed to UV light, leading to the formation of less harmful byproducts. This finding is crucial for understanding its environmental fate and developing remediation strategies.

Photochemistry

Due to its ability to absorb UV light, this compound is employed in photochemical research to study energy transfer processes.

- Research Findings: Experiments have shown that this compound can act as a photosensitizer in various reactions, enhancing the efficiency of light-induced chemical transformations. It has been used in synthesizing complex organic molecules through photochemical pathways.

Material Science

The compound's unique properties make it valuable in the development of advanced materials, particularly in coatings and polymers.

- Application Example: In polymer science, this compound is incorporated into polymer matrices to improve thermal stability and UV resistance. This application is particularly relevant in creating durable outdoor materials.

Data Tables

Case Study 1: Environmental Impact Assessment

A comprehensive study evaluated the effects of this compound on freshwater ecosystems. The research involved:

- Methodology: Exposure of aquatic organisms to varying concentrations of the compound.

- Findings: Significant bioaccumulation was observed in fish species after prolonged exposure. The study concluded that regulatory measures are necessary to mitigate risks associated with this compound.

Case Study 2: Photochemical Applications

In a laboratory setting, researchers investigated the use of this compound as a photosensitizer:

- Results: The compound successfully facilitated the photochemical transformation of several organic substrates under UV irradiation.

- Implications: This property can be harnessed for developing new synthetic methodologies in organic chemistry.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrachlorobenzophenone involves its interaction with various molecular targets. The chlorine atoms on the benzene rings increase the compound’s reactivity, allowing it to participate in various chemical reactions. It can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution.

Comparison with Similar Compounds

3,3',5,5'-Tetramethylbenzidine (TMB)

- Structure : Symmetrical benzidine derivative with methyl groups at 3,3',5,5' positions ().

- Key Properties :

- Comparison: TMB replaces chlorine with methyl groups, reducing electronegativity and increasing hydrophobicity. Chlorinated derivatives like 3,3',5,5'-Tetrachlorobenzophenone likely exhibit higher molecular weight and environmental persistence due to C-Cl bonds.

3,3',5-Trinitro-A-methylbenzophenone

- Structure: Benzophenone with nitro groups at 3,3',5 positions and a methyl group ().

- Key Properties :

- Chlorinated analogs may exhibit lower thermal stability compared to nitro derivatives due to weaker C-Cl bonds.

5,5'-Di-tert-butyl-1H,2'H-3,3'-bipyrazole

- Structure : Bipyrazole with bulky tert-butyl groups ().

- Key Properties :

- Comparison: Bulky substituents (e.g., tert-butyl) reduce solubility compared to planar chlorinated benzophenones. Chlorinated aromatics may pose higher environmental toxicity risks compared to nitrogen-containing heterocycles.

Data Table: Comparative Analysis of Structural Analogs

*Note: Data for this compound is extrapolated from structural analogs due to absence in evidence.

Key Research Findings and Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- Environmental and Safety Profiles :

- Chlorinated aromatics are often persistent organic pollutants (POPs), whereas nitrogen-containing heterocycles (e.g., bipyrazoles) may degrade more readily .

- TMB’s low acute toxicity contrasts with hazards posed by chlorinated or nitro-substituted compounds, which may require stringent handling protocols .

Limitations and Recommendations

- Gaps in Evidence: Direct data on this compound’s synthesis, toxicity, and applications are unavailable in the provided materials.

- Future Directions: Consult additional sources (e.g., Reaxys, PubChem) for experimental data on chlorinated benzophenones. Investigate substituent effects via computational modeling (e.g., DFT studies).

Biological Activity

3,3',5,5'-Tetrachlorobenzophenone (TCBP) is a chlorinated derivative of benzophenone with significant biological activity. Its molecular formula is C13H6Cl4O, and it features four chlorine atoms attached to the benzene rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential antimicrobial and anticancer properties.

The unique structure of TCBP allows it to act as an electrophile , which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The chlorinated structure suggests that TCBP may form strong binding interactions with various molecular targets, making it a candidate for further study in drug development .

Chemical Reactions

TCBP undergoes several chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding quinones.

- Reduction : Can be reduced to less chlorinated derivatives.

- Substitution : Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Antimicrobial Activity

Research indicates that TCBP exhibits significant antimicrobial properties against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 30 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that TCBP could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that TCBP can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression. For instance, assays have demonstrated that TCBP significantly reduces cell viability in human breast cancer cells (MCF-7) and human lung cancer cells (A549) with IC50 values in the low micromolar range .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial properties of TCBP reported its effectiveness against resistant strains of bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of TCBP on cancer cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.